

# Troubleshooting low encapsulation efficiency of hydrophilic drugs in PLGA

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *poly(D,L-lactide-co-glycolide)*

Cat. No.: *B1216819*

[Get Quote](#)

## Technical Support Center: PLGA Encapsulation of Hydrophilic Drugs

Welcome to the technical support center for troubleshooting the encapsulation of hydrophilic drugs in Poly(lactic-co-glycolic acid) (PLGA). This resource provides researchers, scientists, and drug development professionals with practical guidance and answers to frequently asked questions to overcome challenges with low encapsulation efficiency.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low encapsulation efficiency (<30%) for my hydrophilic drug using the double emulsion (w/o/w) solvent evaporation method. What are the common causes?

Low encapsulation efficiency of hydrophilic drugs in PLGA nanoparticles is a common challenge.<sup>[1]</sup> The primary reason is the tendency of the water-soluble drug to partition from the internal aqueous phase (w1) into the external aqueous phase (w2) during the emulsification and solvent evaporation steps. This leakage is driven by the high water solubility of the drug.<sup>[2]</sup>

Several factors can contribute to this issue:

- Instability of the primary emulsion (w1/o): If the initial water-in-oil emulsion is not stable, the small aqueous droplets containing the drug can coalesce and prematurely release the drug.

- Rapid drug diffusion: The hydrophilic drug can easily diffuse across the thin polymer-solvent (oil) layer into the external water phase before the PLGA solidifies.
- High solubility of the organic solvent in water: Solvents that are partially miscible with water can facilitate the transport of the drug to the external phase.[\[3\]](#)
- Inappropriate stabilizer (surfactant): The type and concentration of the stabilizer in the external aqueous phase can influence the stability of the double emulsion and drug retention.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q2: How can I improve the stability of my primary w/o emulsion?

Stabilizing the primary emulsion is crucial for retaining the hydrophilic drug. Here are some strategies:

- Optimize Homogenization/Sonication Parameters: The energy input during the first emulsification step is critical. High-energy homogenization or sonication can create smaller, more uniform internal water droplets, which are generally more stable. However, excessive energy can sometimes lead to emulsion breakdown. It's essential to optimize the duration and intensity.[\[7\]](#)[\[8\]](#)
- Increase the Viscosity of the Internal Aqueous Phase: Adding viscosity-enhancing agents like albumin or sucrose to the internal aqueous phase can hinder drug diffusion.
- Use of a Lipophilic Surfactant in the Oil Phase: Incorporating a surfactant with a low Hydrophile-Lipophile Balance (HLB) value, such as Span 80, in the organic phase can help stabilize the w/o interface.[\[1\]](#)

Q3: Which process parameters in the double emulsion method should I focus on to enhance encapsulation efficiency?

Optimizing the following parameters can significantly impact your encapsulation efficiency:

- Choice of Organic Solvent: The solvent for PLGA plays a critical role. Dichloromethane (DCM) is commonly used, but its partial water solubility can be problematic.[\[3\]](#)[\[9\]](#) Using a solvent with lower water miscibility or a combination of solvents can be beneficial. For

instance, a mixture of DCM and acetone has been shown to improve encapsulation efficiency in some cases.[3]

- Polymer Concentration: A higher concentration of PLGA in the organic phase increases the viscosity of the oil phase, which can slow down drug diffusion to the external aqueous phase and lead to a thicker, less permeable nanoparticle wall upon solvent evaporation.
- Volume Ratio of Aqueous and Organic Phases: The ratio of the internal aqueous phase to the organic phase ( $w1/o$ ) and the ratio of the primary emulsion to the external aqueous phase ( $((w1/o)/w2)$ ) should be carefully optimized. A smaller volume of the internal aqueous phase can sometimes lead to higher encapsulation.
- Type and Concentration of Stabilizer in the External Aqueous Phase: Poly(vinyl alcohol) (PVA) is a widely used stabilizer.[7][10] The concentration of PVA needs to be optimized; too low a concentration may not sufficiently stabilize the droplets, while too high a concentration can increase the osmotic gradient, potentially drawing the drug out of the internal phase. Other stabilizers like Pluronic F-68 have also been used successfully.[11]

Q4: Are there alternative methods to the w/o/w double emulsion for encapsulating hydrophilic drugs in PLGA?

Yes, if the double emulsion method consistently yields low efficiency, you might consider the following alternatives:

- Solid-in-Oil-in-Water (S/O/W) Emulsion: This method involves dispersing the solid drug powder in the organic PLGA solution to form a suspension (S/O), which is then emulsified in an external aqueous phase.[12] This technique can significantly improve encapsulation efficiency for drugs that are stable in solid form, as it eliminates the internal aqueous phase and the primary pathway for drug leakage.[12][13] The S/O/W method has been shown to dramatically improve the encapsulation efficiency of drugs like theophylline compared to the W/O/W method.[13]
- Non-Aqueous Emulsification: For certain drugs, a water-in-oil-in-oil (w/o/o) double emulsion can be used, where the external phase is an oil that is immiscible with the organic solvent used to dissolve the PLGA. This method avoids the large aqueous sink of the w/o/w method.

## Quantitative Data Summary

The following tables summarize the impact of different formulation parameters on the encapsulation efficiency (EE) and particle size of PLGA nanoparticles for hydrophilic drugs.

Table 1: Effect of Organic Solvent on Encapsulation Efficiency and Particle Size

| Organic Solvent/Mixture                    | Encapsulation Efficiency (%)              | Particle Size (nm) | Reference |
|--------------------------------------------|-------------------------------------------|--------------------|-----------|
| Dichloromethane (DCM)                      | ~10-40%                                   | 200 - 500          | [3]       |
| DCM:Acetone (1:2, v/v)                     | Increased EE compared to DCM alone        | ~231               | [3]       |
| Ethyl Acetate                              | Generally smaller particle size than DCM  | Varies             | [8]       |
| Acetonitrile (ACN) & Tetrahydrofuran (THF) | Suitable for size-modulated nanoparticles | Sub-200            | [14][15]  |

Table 2: Comparison of Encapsulation Methods

| Encapsulation Method          | Typical Encapsulation Efficiency for Hydrophilic Drugs | Key Advantage                                                                         | Reference    |
|-------------------------------|--------------------------------------------------------|---------------------------------------------------------------------------------------|--------------|
| Double Emulsion (w/o/w)       | 10% - 50% (can reach 70-90% with optimization)         | Widely established and versatile.[9]                                                  | [9][12]      |
| Solid-in-Oil-in-Water (S/O/W) | 50% - >80%                                             | Significantly reduces drug leakage by eliminating the internal aqueous phase.[12][13] | [13]         |
| Nanoprecipitation             | Generally low for hydrophilic drugs.                   | Simple and rapid method.[16][17]                                                      | [16][17][18] |

## Experimental Protocols

### Protocol 1: Double Emulsion (w/o/w) Solvent Evaporation Method

This protocol provides a general framework. Specific parameters should be optimized for each drug-polymer system.

- Preparation of the Internal Aqueous Phase (w1): Dissolve the hydrophilic drug in an appropriate aqueous buffer (e.g., phosphate-buffered saline, deionized water). To enhance stability, a stabilizer such as human serum albumin (HSA) can be added.
- Preparation of the Organic Phase (o): Dissolve a specific amount of PLGA (e.g., 20 mg) in a water-immiscible organic solvent (e.g., 2 mL of Dichloromethane).[19]
- Formation of the Primary Emulsion (w1/o): Add a small volume of the internal aqueous phase (e.g., 40  $\mu$ L) to the organic phase.[19] Emulsify this mixture using a high-speed homogenizer or a probe sonicator. The sonication is typically performed on ice to prevent overheating. (e.g., 10 seconds at 40% amplitude).[19]

- Formation of the Double Emulsion (w1/o/w2): Immediately after forming the primary emulsion, add it dropwise to a larger volume of an external aqueous phase (w2) containing a stabilizer (e.g., 1.5% PVA and 2% Tween 80).[19] Emulsify this mixture again using a homogenizer or sonicator, but typically with less energy than the first emulsification (e.g., 30 seconds at 40% amplitude).[19]
- Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours (e.g., 3 hours) to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.[19]
- Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Wash the nanoparticles several times with deionized water to remove excess stabilizer and unencapsulated drug.
- Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water, and then freeze-dry them overnight to obtain a dry powder for storage and characterization. [19]

## Visualizations

Diagram 1: Troubleshooting Workflow for Low Encapsulation Efficiency

[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting low encapsulation efficiency.

Diagram 2: Double Emulsion (w/o/w) Solvent Evaporation Workflow

[Click to download full resolution via product page](#)

Caption: The experimental workflow for the w/o/w double emulsion method.

Diagram 3: Factors Influencing Encapsulation Efficiency

[Click to download full resolution via product page](#)

Caption: Key factors influencing the encapsulation of hydrophilic drugs in PLGA.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. [Frontiers](http://frontiersin.org) | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 3. [dergi.fabad.org.tr](http://dergi.fabad.org.tr) [dergi.fabad.org.tr]
- 4. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizers influence drug–polymer interactions and physicochemical properties of disulfiram-loaded poly-lactide-co-glycolide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 7. [mdpi.com](http://mdpi.com) [mdpi.com]
- 8. The Effect of Different Factors on Poly(lactic-co-glycolic acid) Nanoparticle Properties and Drug Release Behaviors When Co-Loaded with Hydrophilic and Hydrophobic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [resolvemass.ca](http://resolvemass.ca) [resolvemass.ca]
- 10. Solvent effect in the synthesis of hydrophobic drug-loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. Development of Fine Poly(D,L-Lactic-Co-Glycolic Acid) Particles for Hydrophilic Drug Using a Solid-in-Oil-in-Water Emulsion [scirp.org]
- 13. Solid-in-Oil-in-Water Emulsion: An Innovative Paradigm to Improve Drug Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 15. Effect of Organic Solvents on a Production of PLGA-Based Drug-Loaded Nanoparticles Using a Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Troubleshooting low encapsulation efficiency of hydrophilic drugs in PLGA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216819#troubleshooting-low-encapsulation-efficiency-of-hydrophilic-drugs-in-plga>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)